An In-depth Technical Guide to 6-(Azetidin-1-yl)pyridine-3,4-diamine
An In-depth Technical Guide to 6-(Azetidin-1-yl)pyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the discovery of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. 6-(Azetidin-1-yl)pyridine-3,4-diamine, a molecule integrating the strained four-membered azetidine ring with the biologically significant diaminopyridine scaffold, represents a compound of considerable interest for drug discovery programs. The azetidine moiety is increasingly recognized for its ability to impart conformational rigidity, improve metabolic stability, and provide novel vectors for exploring chemical space.[1][2] Several FDA-approved drugs incorporate the azetidine motif, highlighting its value in contemporary drug design.[1] The diaminopyridine core is also a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive technical overview of 6-(Azetidin-1-yl)pyridine-3,4-diamine, including its chemical identity, a plausible synthetic route, potential therapeutic applications, and relevant analytical methodologies.
Chemical Identity and Physicochemical Properties
CAS Number: 1425023-29-5
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄ | |
| Molecular Weight | 164.21 g/mol | |
| InChI Key | XDZISMLBQSWRRL-UHFFFAOYSA-N | |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to have some aqueous solubility due to the amine groups and pyridine nitrogen, and solubility in polar organic solvents. | Inferred from structure |
| pKa | The pyridine nitrogen and amino groups are basic and will have distinct pKa values. | General chemical principles |
Synthetic Strategy: A Plausible Approach
A key starting material for this synthesis would be a 6-halo-pyridine-3,4-diamine, such as 6-chloropyridine-3,4-diamine. The synthesis of such precursors is a critical first step. The overall synthetic workflow can be visualized as follows:
Figure 1: Proposed high-level synthetic workflow.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of a 6-Halopyridine-3,4-diamine Precursor
The synthesis of a suitable 6-halopyridine-3,4-diamine can be approached from commercially available pyridines. One possible route involves the nitration of a 2-halopyridine followed by reduction of the nitro groups and introduction of the second amino group.
Step 2: Nucleophilic Aromatic Substitution with Azetidine
With the 6-halopyridine-3,4-diamine in hand, the final step is a nucleophilic aromatic substitution reaction with azetidine.
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Reaction: 6-chloropyridine-3,4-diamine + Azetidine -> 6-(Azetidin-1-yl)pyridine-3,4-diamine
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Reagents and Conditions:
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Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically suitable for SNAr reactions.
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Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) would be used to scavenge the HCl generated during the reaction.
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Temperature: The reaction would likely require heating, potentially in the range of 80-150 °C, to facilitate the substitution on the electron-rich pyridine ring. Microwave irradiation could also be employed to accelerate the reaction.
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Work-up and Purification:
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Upon completion, the reaction mixture would be cooled and diluted with water.
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The product would be extracted into an organic solvent such as ethyl acetate or dichloromethane.
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The organic layers would be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product would then be purified by column chromatography on silica gel to afford the pure 6-(Azetidin-1-yl)pyridine-3,4-diamine.
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Potential Therapeutic Applications and Mechanism of Action
While specific biological data for 6-(Azetidin-1-yl)pyridine-3,4-diamine is not extensively documented, the structural motifs present in the molecule suggest several promising avenues for investigation.
Kinase Inhibition
The diaminopyridine scaffold is a known hinge-binding motif in many kinase inhibitors. The two amino groups can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The azetidine group can then be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity.
Figure 2: Hypothesized binding mode in a kinase active site.
Antimicrobial Activity
Recent studies have highlighted the potential of azetidine derivatives as potent antimycobacterial agents. One study identified azetidine derivatives that inhibit mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[2] Given that novel anti-tuberculosis agents are urgently needed, 6-(Azetidin-1-yl)pyridine-3,4-diamine could be a valuable candidate for screening against Mycobacterium tuberculosis and other pathogenic bacteria.
Central Nervous System (CNS) Activity
Derivatives of diaminopyridine, such as amifampridine (3,4-diaminopyridine), are used to treat certain neuromuscular disorders. Furthermore, compounds containing the azetidinyl-pyrimidine scaffold have been investigated as histamine H3 receptor agonists.[3] Azetidine-based imidazopyridines have also been explored as inhibitors of phosphodiesterase 10A (PDE10A) for conditions like pulmonary arterial hypertension.[4] These precedents suggest that 6-(Azetidin-1-yl)pyridine-3,4-diamine may possess activity at CNS targets and could be evaluated for neurological or psychiatric indications.
Analytical Characterization
The structural elucidation and purity assessment of 6-(Azetidin-1-yl)pyridine-3,4-diamine would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the azetidine ring, and the amine protons. The chemical shifts and coupling constants would be diagnostic for the structure.
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¹³C NMR: The carbon NMR spectrum would show the expected number of signals for the eight unique carbon atoms in the molecule.
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2D NMR: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
High-Performance Liquid Chromatography (HPLC)
HPLC would be the primary method for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this molecule.
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Column: A C18 column is a common choice for the separation of small organic molecules.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.
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Detection: UV detection would be appropriate, as the pyridine ring is a strong chromophore.
A typical HPLC workflow for analysis is as follows:
Figure 3: A standard workflow for HPLC analysis.
Safety and Handling
While specific toxicity data for 6-(Azetidin-1-yl)pyridine-3,4-diamine is not available, it should be handled with the standard precautions for a novel chemical entity in a research setting. Diaminopyridine derivatives can have neurological effects and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-(Azetidin-1-yl)pyridine-3,4-diamine is a structurally intriguing molecule with significant potential for drug discovery. Its synthesis is feasible through established chemical transformations, and its constituent motifs suggest a range of possible biological activities, from kinase inhibition to antimicrobial and CNS effects. This technical guide provides a foundational understanding of this compound, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further investigation into its synthesis, biological activity, and physicochemical properties is warranted to fully elucidate its value as a lead compound in medicinal chemistry.
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